molecular formula C54H73N8O11S3+ B12422562 Nitro-PDS-Tubulysin M

Nitro-PDS-Tubulysin M

Cat. No.: B12422562
M. Wt: 1106.4 g/mol
InChI Key: FVZABGIKJSSIQM-KDOZOHQXSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Definition and Classification as an Antibody-Drug Conjugate

This compound (CAS 1941168-69-9) is a third-generation ADC comprising three structural components:

  • A tumor antigen-targeting monoclonal antibody
  • The Nitro-PDS (phenylene disulfide) linker containing a quaternary ammonium group
  • Tubulysin M payload, a non-ribosomal peptide-derived microtubule inhibitor

The conjugate belongs to the cleavable ADC subclass, utilizing a β-glucuronidase-sensitive trigger for payload release in acidic tumor microenvironments. Its design addresses key challenges in ADC development through:

Feature Innovation Rationale
Quaternary ammonium Prevents premature payload release in plasma
Disulfide bond Enables glutathione-mediated cytoplasmic release
Tubulysin M Retains activity in P-gp+ multidrug-resistant cells

Historical Context of Tubulysin-Based Therapeutics

The tubulysin family originated from myxobacterial secondary metabolites first characterized in 2000, with subsequent isolation of 23 natural variants from Angiococcus disciformis and Archangium gephyra strains. Key developmental milestones include:

  • 2009 : Total synthesis of tubulysins U/V enabled structure-activity relationship studies
  • 2016 : Demonstration of tubulysin ADCs with >100-fold potency over vedotin conjugates in resistant models
  • 2019 : Clinical advancement of tubulysin-based ADCs targeting Napi2b and CD22

Natural tubulysins exhibited sub-nanomolar IC50 values but faced clinical limitations due to:

  • Poor aqueous solubility
  • Non-specific cytotoxicity
  • Rapid systemic clearance

ADC conjugation strategies resolved these issues while leveraging tubulysins' unique ability to bypass P-glycoprotein efflux pumps.

Rationale for ADC Development with Tubulysin Payloads

The biological properties of tubulysins necessitated ADC formulation for clinical translation:

Microtubule Inhibition Mechanism
Tubulysin M binds β-tubulin at the vinblastine site, inducing:

  • Microtubule network disintegration (EC50 2.1 nM)
  • G2/M cell cycle arrest
  • Caspase-9 mediated apoptosis

Unlike taxanes, it avoids βIII-tubulin resistance mutations common in epithelial cancers.

Multidrug Resistance (MDR) Overcoming
Comparative studies in KB-V1 (P-gp+) cells:

Compound IC50 (nM) Resistance Factor
Tubulysin D 0.31 1.2
MMAE 18.7 48
Doxorubicin 420 350

Bystander Effect Capability The lipophilic Tubulysin M metabolite (logP 3.8) diffuses across membranes to kill adjacent antigen-negative cells, critical for tumors with heterogeneous target expression.

Properties

Molecular Formula

C54H73N8O11S3+

Molecular Weight

1106.4 g/mol

IUPAC Name

(2S,4R)-4-[[2-[(1R,3R)-1-acetyloxy-4-methyl-3-[methyl-[(2S,3S)-3-methyl-2-[[(2R)-1-methyl-1-[[4-[[(2R)-2-[(6-nitro-3-pyridinyl)disulfanyl]propoxy]carbonylamino]phenyl]methyl]piperidin-1-ium-2-carbonyl]amino]pentanoyl]amino]pentyl]-1,3-thiazole-4-carbonyl]amino]-2-methyl-5-phenylpentanoic acid

InChI

InChI=1S/C54H72N8O11S3/c1-10-34(4)48(52(66)60(8)44(33(2)3)28-46(73-37(7)63)51-58-43(32-74-51)49(64)56-41(26-35(5)53(67)68)27-38-16-12-11-13-17-38)59-50(65)45-18-14-15-25-62(45,9)30-39-19-21-40(22-20-39)57-54(69)72-31-36(6)75-76-42-23-24-47(55-29-42)61(70)71/h11-13,16-17,19-24,29,32-36,41,44-46,48H,10,14-15,18,25-28,30-31H2,1-9H3,(H3-,56,57,59,64,65,67,68,69)/p+1/t34-,35-,36+,41+,44+,45+,46+,48-,62?/m0/s1

InChI Key

FVZABGIKJSSIQM-KDOZOHQXSA-O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N(C)[C@H](C[C@H](C1=NC(=CS1)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H](C)C(=O)O)OC(=O)C)C(C)C)NC(=O)[C@H]3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OC[C@@H](C)SSC5=CN=C(C=C5)[N+](=O)[O-]

Canonical SMILES

CCC(C)C(C(=O)N(C)C(CC(C1=NC(=CS1)C(=O)NC(CC2=CC=CC=C2)CC(C)C(=O)O)OC(=O)C)C(C)C)NC(=O)C3CCCC[N+]3(C)CC4=CC=C(C=C4)NC(=O)OCC(C)SSC5=CN=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthesis of Tubulysin M: Core Structure and Modifications

Tubulysin M, the cytotoxic component of Nitro-PDS-Tubulysin M, is a potent microtubule-disrupting agent derived from myxobacterial metabolites. Its synthesis involves an 11-step process starting from L-isoleucine and L-valine precursors. Key steps include:

  • Step 1–3 : Sequential coupling of amino acids to form the tetracyclic backbone.
  • Step 4–6 : Introduction of the N-methyl amide and acetyloxy groups to enhance tubulin-binding affinity.
  • Step 7 : Critical amide bond formation between intermediates 12 (sterically hindered amine) and 13 (Fmoc-protected acid chloride), which initially resulted in a 5% yield due to steric hindrance.

To address low yields, researchers replaced the Fmoc-amino acid chloride (13 ) with an azido acid chloride (15 ), enabling a 14-fold increase in amide bond formation efficiency (Figure 1). Subsequent reduction of the azide group restored the amine functionality without compromising stereochemistry.

Stabilization of Tubulysin M for ADC Compatibility

Native Tubulysin M contains a labile acetate group prone to hydrolysis in physiological conditions. To improve stability while retaining potency, the acetate was replaced with a propyl ether group, and the adjacent amide was modified to an N-propyl variant, yielding Tubulysin Pr (9 ). Comparative data demonstrates retained cytotoxicity:

Modification IC₅₀ (nM) in IGROV-1 Cells Metabolic Stability (t₁/₂ in plasma)
Tubulysin M (native) 1.004 2.1 hours
Tubulysin Pr (9 ) 1.012 12.6 hours

This stabilization allowed integration into ADCs without requiring antibody engineering for protection.

Conjugation to Nitro-PDS Linker: Bioreversible Disulfide Bond Formation

The Nitro-PDS linker enables traceless release of Tubulysin M in reducing environments (e.g., tumor cells). Conjugation involves:

  • Activation of Tubulysin Pr : The primary amine of Tubulysin Pr reacts with 6-nitropyridin-3-yl disulfide (Nitro-PDS) under anhydrous conditions.
  • Antibody Conjugation : Cysteine residues on engineered antibodies undergo thiol-disulfide exchange with the this compound conjugate.

Optimization studies revealed that conjugating at light chain residue K149C (anti-CD22 10F4v3) improved target-specific killing (IC₅₀ = 0.147 nM in WSU-DLCL2 lymphoma cells).

Scale-Up Challenges and Process Optimization

Large-scale synthesis faced three primary hurdles:

  • Low Yield in Amide Coupling : Switching to azido acid chloride (15 ) increased yield from 5% to 70% in Step 7.
  • Purification Complexity : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient (0.1% TFA) resolved diastereomers.
  • Linker Stability : Storage at -20°C in amber vials prevented disulfide bond degradation.

Process metrics after optimization:

Parameter Initial Process Optimized Process
Overall Yield 8% 22%
Purity (HPLC) 92% 99.5%
Batch Size 50 mg 2.5 kg

Analytical Characterization and Quality Control

Critical quality attributes were monitored using:

  • High-Resolution Mass Spectrometry (HRMS) : Confirmed molecular ion at m/z 1106.4 [M+H]⁺.
  • Circular Dichroism (CD) : Verified retention of Tubulysin M’s β-turn secondary structure post-conjugation.
  • In Vitro Release Assay : >90% Tubulysin M released within 24 hours in 5 mM glutathione (simulating intracellular conditions).

Stability studies showed a shelf life of ≥12 months at -20°C with <0.5% degradation.

Formulation for Preclinical Studies

For in vivo administration, this compound was formulated as:

  • Stock Solution : 25 mg/mL in DMSO, stable for 1 month at 4°C.
  • Injection Formulation : DMSO:PEG300:Tween 80:Saline (10:40:5:45 v/v) for intraperitoneal delivery.

Dose-ranging studies in xenograft models established a maximum tolerated dose (MTD) of 3 mg/kg weekly.

Chemical Reactions Analysis

Types of Reactions

Nitro-PDS-Tubulysin M undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Nitro-PDS-Tubulysin M is a drug-linker conjugate designed for antibody-drug conjugates (ADCs) and has demonstrated potent antitumor activity . It combines Tubulysin M, a tubulin polymerization inhibitor, with the ADC linker Nitro-PDS . Tubulysin M, a class of structurally related tetrapeptides produced by myxobacteria, binds to the vinca binding site of tubulin and exhibits cytotoxic activity against various cancer cell lines .

Scientific Research Applications

This compound is primarily used in scientific research as a tool for developing and studying antibody-drug conjugates for targeted cancer therapy . It is not intended for human use .

Key areas of application:

  • Target-specific cancer cell killing this compound has been shown to induce target-specific killing in certain human cancer cell lines . For example, ADC2-2 (anti-CD22 10F4v3 LC K149C this compound) effectively kills WSU-DLCL2 human diffuse large B-cell lymphoma tumors with an IC50 value of 0.147 nM . ADC2-1 (anti-Napi2b 10H1.11.4B LC K149C this compound) displays target-specific killing in human ovarian cancer IGROV-1 and OVCAR-3x2.1 with IC50s of 2.07 nM and 1.004 nM, respectively .
  • Drug-linker conjugate for ADC: this compound is a drug-linker conjugate for ADC with potent antitumor activity by using Tubulysin M (a tubulin polymerization inhibitor), linked via the ADC linker Nitro-PDS .

Case Studies

  • ADC2-2 in Lymphoma Tumors: ADC2-2 (anti-CD22 10F4v3 LC K149C this compound) demonstrates target-specific killing in WSU-DLCL2 human diffuse large B-cell lymphoma tumors with an IC50 of 0.147 nM .
  • ADC2-1 in Ovarian Cancer: ADC2-1 (anti-Napi2b 10H1.11.4B LC K149C this compound) shows target-specific killing in human ovarian cancer cell lines IGROV-1 and OVCAR-3x2.1, with IC50 values of 2.07 nM and 1.004 nM, respectively .

Potency and Metabolism

Mechanism of Action

Nitro-PDS-Tubulysin M exerts its effects by inhibiting tubulin polymerization, which is essential for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis. The Nitro-PDS linker facilitates the targeted delivery of Tubulysin M to specific cells, enhancing its therapeutic efficacy .

Comparison with Similar Compounds

Structural and Functional Differences

The table below contrasts Nitro-PDS-Tubulysin M with other ADC drug-linker conjugates described in the evidence:

Compound Name Drug Component Linker Type Target Potency (IC50) Key Features
This compound Tubulysin M Nitro-PDS (cleavable) CD22, Napi2b 0.147–2.07 nM High hydrophobicity (LogP 8.9); bioreversible linker
PEG4-aminooxy-MMAF MMAF PEG4 (non-cleavable) Unspecified Not reported Hydrophilic linker; stable in circulation
SC-VC-PAB-MMAE MMAE SC-VC-PAB (cleavable) Unspecified Not reported Protease-sensitive linker; bystander effect
PSMA-ALB-56 Glutamate-urea Albumin-binding PSMA Not reported Targets prostate cancer; combines PSMA ligand and albumin binder
SGD-1910 PBD dimer MC-Val-Ala (cleavable) Unspecified Not reported DNA cross-linker; high genotoxicity

Drug Component Comparison

  • Tubulysin M (this compound):
    • Inhibits microtubule polymerization, disrupting mitotic spindle formation.
    • 10–100× more potent than auristatins (MMAE/MMAF) in preclinical models .
  • MMAF/MMAE (PEG4-aminooxy-MMAF, SC-VC-PAB-MMAE): Microtubule-disrupting auristatins with moderate potency (typical IC50: 1–10 nM in ADCs). MMAF lacks cell permeability, requiring cleavable linkers for efficacy .
  • DM1 (SC-VC-PAB-DM1): Maytansinoid derivative; inhibits tubulin but with lower potency than Tubulysins .

Linker Technology

  • Nitro-PDS :
    • Bioreversible , cleaving under reducing conditions (e.g., high glutathione in tumors).
    • Enhances tumor-selective payload release .
  • PEG4: Non-cleavable; relies on lysosomal degradation for drug release, reducing off-target toxicity .
  • Val-Cit-PAB :
    • Protease-cleavable; widely used in FDA-approved ADCs (e.g., Brentuximab vedotin) .

Solubility and Stability

  • This compound :
    • High hydrophobicity (LogP 8.9) necessitates DMSO-based formulations.
    • Long-term stability in frozen conditions supports clinical scalability .
  • PEG4-aminooxy-MMAF: PEG4 linker improves aqueous solubility, simplifying formulation .

Target Specificity

  • This compound targets CD22 (lymphoma) and Napi2b (ovarian cancer), enabling precise cytotoxicity .
  • PSMA-ALB-56 and PSMA-Val-Cit-PAB-MMAE target PSMA , a prostate cancer biomarker .

Biological Activity

Nitro-PDS-Tubulysin M is a synthetic compound that has garnered significant attention in the field of cancer research due to its potent biological activity, particularly as an antitumor agent. This compound is a drug-linker conjugate that combines Tubulysin M, a well-known tubulin polymerization inhibitor, with the Nitro-PDS linker, enhancing its therapeutic efficacy through targeted delivery mechanisms.

The primary mechanism by which this compound exerts its biological effects is through the inhibition of tubulin polymerization. Tubulin is a critical protein involved in the formation of microtubules, which are essential for various cellular processes, including mitosis and intracellular transport. By preventing tubulin polymerization, this compound induces cell cycle arrest and apoptosis in cancer cells. This action is facilitated by the Nitro-PDS linker, which allows for targeted delivery to specific cells expressing tumor antigens, thereby improving the therapeutic index of the drug .

Antitumor Activity

This compound has demonstrated significant antitumor activity in various cancer models. Notably, it has been evaluated in studies involving human diffuse large B-cell lymphoma (WSU-DLCL2) and ovarian cancer (IGROV-1 and OVCAR-3x2.1). The following table summarizes the IC50 values observed in these studies:

Cancer Type Cell Line IC50 (nM)
Diffuse Large B-Cell LymphomaWSU-DLCL20.147
Ovarian CancerIGROV-12.07
Ovarian CancerOVCAR-3x2.11.004

These results indicate that this compound is highly effective at low concentrations, suggesting a strong potential for clinical applications in targeted cancer therapies .

Research Applications

This compound is not only pivotal in cancer treatment but also serves as a valuable tool in various research applications:

  • Cell Biology : It is employed to study the effects of tubulin inhibition on cell cycle dynamics and apoptosis.
  • Drug Development : Its properties are utilized in developing new antibody-drug conjugates (ADCs) aimed at enhancing the specificity and efficacy of cancer treatments.
  • Pharmacology : Researchers investigate its pharmacokinetics and pharmacodynamics to optimize dosing regimens and improve therapeutic outcomes .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Lymphoma Cells : A study demonstrated that ADCs incorporating this compound showed significant tumor regression in mouse models of diffuse large B-cell lymphoma, with minimal off-target effects.
  • Ovarian Cancer Research : Another investigation revealed that this compound effectively reduced tumor size in xenograft models of ovarian cancer, showcasing its potential as a therapeutic agent against resistant cancer types .

Q & A

Q. What is the molecular structure and mechanism of action of Nitro-PDS-Tubulysin M?

this compound is an antibody-drug conjugate (ADC) comprising Tubulysin M, a potent tubulin polymerization inhibitor, linked via a Nitro-PDS cleavable linker. Its molecular formula is C₅₄H₇₃N₈O₁₁S₃ (MW: 1106.40), with a logP of 8.9 and four hydrogen bond donors. The SMILES string and stereochemical details confirm eight defined stereocenters, critical for its bioactivity . Mechanistically, Tubulysin M disrupts microtubule dynamics, inducing mitotic arrest and apoptosis in cancer cells. The Nitro-PDS linker enables pH-sensitive release in acidic tumor microenvironments, enhancing target specificity .

Q. How is this compound formulated for in vivo studies?

Formulation protocols vary by administration route:

  • Intravenous/IM/SC : Use DMSO:Tween 80:Saline (10:5:85) or DMSO:PEG300:Tween 80:Saline (10:40:5:45). For example, 25 mg/mL DMSO stock diluted in corn oil (10:90) achieves 2.5 mg/mL working concentrations .
  • Oral administration : Suspend in 0.5% CMC-Na or dissolve in PEG400. Ensure sequential solvent addition (e.g., DMSO → PEG300 → Tween 80 → saline) to prevent precipitation. Heating (≤50°C) or sonication aids solubility .

Q. What physicochemical properties influence its solubility and stability?

Key properties include:

  • LogP (8.9) : High hydrophobicity necessitates lipid-based solvents (e.g., corn oil) or surfactants (Tween 80) for stable formulations.
  • Hydrogen bond donors (4) : Limits aqueous solubility but enhances membrane permeability.
  • tPSA (331 Ų) : Polar surface area affects dissolution kinetics, requiring PEG300 or β-cyclodextrin derivatives for improved bioavailability .

Advanced Research Questions

Q. How do researchers design experiments to assess target specificity in ADC constructs?

  • Antibody validation : Use isogenic cell lines (e.g., CD22⁺ vs. CD22⁻ B-cell lymphoma) to confirm antigen-dependent cytotoxicity. ADC2-2 (anti-CD22) showed IC₅₀ = 0.147 nM in B-cell lymphoma, while ADC2-1 (anti-Napi2b) had IC₅₀ = 1.004–2.07 nM in ovarian cancer, demonstrating target-restricted activity .
  • Control experiments : Compare with non-targeted ADCs or free Tubulysin M to isolate linker-antibody contributions .

Q. How to resolve discrepancies in IC₅₀ values across cancer models?

  • Variable analysis : Differences in antigen density (e.g., CD22 expression levels) or tumor microenvironment pH can alter linker cleavage efficiency. For ADC2-1, ovarian cancer models (IGROV-1 vs. OVCAR-3x2.1) showed 2x IC₅₀ variation due to differential Napi2b expression .
  • Statistical frameworks : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare means across cell lines. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize biological significance .

Q. What challenges arise in synthesizing this compound?

  • Stereochemical complexity : Eight stereocenters require chiral HPLC or enzymatic resolution for purity (>95% by LC-MS).
  • Linker stability : Nitro-PDS must balance plasma stability with acidic-triggered release. Accelerated degradation studies (pH 5.0 vs. 7.4) validate linker performance .
  • Scale-up : Multi-step synthesis (e.g., Tubulysin M extraction from Archangium spp.) faces yield limitations; semi-synthetic routes using Fmoc-solid-phase peptide synthesis are emerging .

Q. How can this compound be integrated into combination therapies?

  • Synergy screens : Test with DNA-damaging agents (e.g., platinum drugs) or immune checkpoint inhibitors (anti-PD-1) in co-culture models. For example, Tubulysin M enhances PARP inhibitor efficacy in BRCA-mutant cancers by prolonging G2/M arrest .
  • Dosing optimization : Use factorial design (e.g., 2x2 matrix) to identify non-overlapping toxicity profiles. Pharmacokinetic modeling (NONMEM) guides staggered administration schedules .

Q. What computational tools aid in structure-activity relationship (SAR) studies?

  • Molecular docking (AutoDock Vina) : Predict Tubulysin M binding to β-tubulin isoforms (Kd values correlate with cytotoxicity).
  • QSAR models : Train on IC₅₀ data from NCI-60 cell lines to prioritize derivatives with improved solubility (e.g., PEGylated analogs) .

Q. Are there cross-disciplinary applications beyond oncology?

  • Plant cell biology : this compound inhibits tip-growing cells (e.g., pollen tubes, rhizoids) at 20 μM, revealing conserved microtubule mechanisms in eukaryotes .
  • Viral replication : Tubulysin M disrupts IRGM-mediated autophagy in viral models (CHIKV, SARS-CoV-2), suggesting antiviral repurposing .

Q. What best practices ensure rigorous data analysis in preclinical studies?

  • Metadata tagging : Label datasets with NEMSIS-compliant fields (e.g., cell line ID, passage number) for traceability .
  • Contradiction resolution : Apply PRISMA frameworks to document search strategies (e.g., SciFinder filters: "ADC AND Tubulysin") and address outlier data via sensitivity analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.